N-tert-Butoxycarbonyl-D-valine methyl ester
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Overview
Description
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate, can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: While the Boc group itself is stable under mild oxidative and reductive conditions, the ester and amino functionalities can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The primary amine and carbon dioxide.
Substitution: Boc-protected derivatives with different substituents.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The primary function of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is to serve as a protected form of an amino acid. The Boc group protects the amino functionality from unwanted reactions during synthetic processes. The mechanism involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
®-methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl group and a phenyl ring.
®-methyl 2-(tert-butoxycarbonylamino)-3-methylpentanoate: Similar but with a longer carbon chain.
Uniqueness
®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific structure, which provides a balance between steric protection and reactivity. The presence of the Boc group ensures that the amino functionality is protected during various synthetic steps, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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